molecular formula C23H26N8O2 B11675002 N-{4-[(1E)-1-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide

N-{4-[(1E)-1-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide

Cat. No.: B11675002
M. Wt: 446.5 g/mol
InChI Key: WMTBNZIXPHFNAP-MUFRIFMGSA-N
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Description

N-{4-[(1E)-1-{2-[4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}ETHYL]PHENYL}ACETAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a morpholine ring, a phenylamino group, and a triazine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(1E)-1-{2-[4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}ETHYL]PHENYL}ACETAMIDE typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and aniline derivatives.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction with morpholine.

    Hydrazine Derivative Formation: The hydrazine derivative is formed by reacting the triazine compound with hydrazine hydrate.

    Final Coupling Reaction: The final step involves coupling the hydrazine derivative with 4-acetamidobenzaldehyde under acidic conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to accelerate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the triazine ring, converting it to a dihydrotriazine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Dihydrotriazine derivatives.

    Substitution Products: Various substituted morpholine derivatives.

Scientific Research Applications

N-{4-[(1E)-1-{2-[4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}ETHYL]PHENYL}ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-{4-[(1E)-1-{2-[4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}ETHYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

    Pathways Involved: It may interfere with signaling pathways, such as those involved in cell proliferation and apoptosis, leading to its potential therapeutic effects.

Comparison with Similar Compounds

  • N-(4-(Morpholinosulfonyl)phenyl)acetamide
  • 2-methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone

Comparison:

  • Structural Differences: While similar compounds may share the morpholine ring or phenylamino group, the presence of the triazine ring and specific substituents in N-{4-[(1E)-1-{2-[4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}ETHYL]PHENYL}ACETAMIDE makes it unique.
  • Unique Properties: The combination of these structural elements contributes to its distinct chemical reactivity and potential applications, setting it apart from similar compounds.

Properties

Molecular Formula

C23H26N8O2

Molecular Weight

446.5 g/mol

IUPAC Name

N-[4-[(E)-N-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-C-methylcarbonimidoyl]phenyl]acetamide

InChI

InChI=1S/C23H26N8O2/c1-16(18-8-10-20(11-9-18)24-17(2)32)29-30-22-26-21(25-19-6-4-3-5-7-19)27-23(28-22)31-12-14-33-15-13-31/h3-11H,12-15H2,1-2H3,(H,24,32)(H2,25,26,27,28,30)/b29-16+

InChI Key

WMTBNZIXPHFNAP-MUFRIFMGSA-N

Isomeric SMILES

C/C(=N\NC1=NC(=NC(=N1)NC2=CC=CC=C2)N3CCOCC3)/C4=CC=C(C=C4)NC(=O)C

Canonical SMILES

CC(=NNC1=NC(=NC(=N1)NC2=CC=CC=C2)N3CCOCC3)C4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

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